molecular formula C11H13NO4 B1521204 4-Amino-3-(3-carboxypropyl)benzoic acid CAS No. 1193389-28-4

4-Amino-3-(3-carboxypropyl)benzoic acid

カタログ番号: B1521204
CAS番号: 1193389-28-4
分子量: 223.22 g/mol
InChIキー: QZDRDYKVUQDJIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3-(3-carboxypropyl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-amino-3-(3-carboxypropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9-5-4-8(11(15)16)6-7(9)2-1-3-10(13)14/h4-6H,1-3,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDRDYKVUQDJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287454
Record name 2-Amino-5-carboxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-28-4
Record name 2-Amino-5-carboxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-carboxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 3-Carboxypropyl Linker in Small Molecule Immunogens

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role, chemical synthesis, and immunological function of the 3-carboxypropyl linker in the development of small molecule immunogens (haptens).

Technical Guide for Assay Development & Vaccine Design

Executive Summary

In the development of antibodies against small molecules (haptens)—such as drugs of abuse, steroid hormones, or environmental toxins—the hapten itself is too small to elicit an immune response. It must be conjugated to a carrier protein.[1][2] The linker connecting these two moieties is not merely a passive tether; it is a critical determinant of antibody specificity and titer.

The 3-carboxypropyl linker (a four-carbon chain ending in a carboxyl group) has emerged as a standard "goldilocks" spacer in immunochemistry. It provides sufficient steric distance (approx. 5–6 Å) to expose the hapten to B-cell receptors (BCRs) while remaining short and aliphatic enough to minimize "linker interference"—a phenomenon where the immune system generates antibodies against the linker rather than the target payload.

Mechanistic Rationale: Why 3-Carboxypropyl?

Spatial Presentation & Epitope Exposure

For a B-cell receptor to recognize a hapten, the molecule must protrude from the "noise" of the carrier protein’s surface topography.

  • Too Short (< 2 carbons): The hapten remains buried in the hydration shell or steric clefts of the carrier protein (e.g., KLH or BSA), preventing BCR binding.

  • Too Long (> 8 carbons): The hapten becomes "floppy," folding back onto the protein surface due to hydrophobic interactions. Furthermore, long chains (especially polyethylene glycol or rigid rings) often become immunogenic themselves.

  • The 3-Carboxypropyl Balance: This linker introduces a -(CH2)3-CO- spacer. Including the heteroatom attachment (usually O or N) on the hapten, this creates a ~5–8 atom bridge. This length is optimal for projecting the hapten into the solvent phase for recognition without generating a dominant anti-linker immune response.

Minimizing Linker Interference

"Linker interference" occurs when the antibody affinity is higher for the immunogen (Hapten-Linker-Protein) than for the free analyte. This is catastrophic for competitive immunoassays.

  • Aliphatic Neutrality: The 3-carboxypropyl chain is aliphatic and hydrophobic but short. Unlike aromatic linkers or polar amide-rich chains, it lacks strong immunodominant epitopes.

  • Structural Mimicry: When attached to a hydroxyl or amine group on the hapten, the propyl chain mimics the alkyl side chains often found in natural metabolites, making the transition from "linker-bound" to "free" analyte less distinct to the antibody binding pocket.

Chemical Synthesis Strategy

The introduction of a 3-carboxypropyl linker typically involves the alkylation of a nucleophilic group (hydroxyl, amine, or thiol) on the hapten using ethyl 4-bromobutyrate , followed by hydrolysis.

Structural Visualization

The following diagram illustrates the chemical pathway from a raw hapten to a conjugated immunogen.

G Hapten Target Hapten (Nucleophile: -OH, -NH2) Intermediate Hapten-Linker Ester (Hapten-O-(CH2)3-COOEt) Hapten->Intermediate Alkylation (K2CO3/DMF) Reagent Ethyl 4-bromobutyrate (Br-(CH2)3-COOEt) Reagent->Intermediate Activated Functionalized Hapten (Hapten-O-(CH2)3-COOH) Intermediate->Activated Hydrolysis (LiOH or NaOH) Immunogen Final Immunogen (Hapten-Linker-Carrier) Activated->Immunogen Conjugation (EDC/Sulfo-NHS + KLH)

Caption: Synthesis workflow for converting a raw hapten into an immunogen using a 3-carboxypropyl linker.

Synthesis Protocol (Example: Phenolic Hapten)

Reagents:

  • Target Hapten (containing phenolic -OH)

  • Ethyl 4-bromobutyrate[3]

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF) anhydrous

Step 1: O-Alkylation

  • Dissolve Hapten (1.0 eq) in anhydrous DMF under nitrogen.

  • Add

    
     (2.0 eq) and stir for 15 minutes to deprotonate the phenol.
    
  • Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

  • Heat to 60–80°C and monitor by TLC/LC-MS until starting material is consumed (typically 2–6 hours).

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Step 2: Hydrolysis (Saponification)

  • Dissolve the ester intermediate in a mixture of THF/MeOH/Water (3:1:1).

  • Add LiOH or NaOH (3.0 eq). Stir at room temperature for 1–2 hours.

  • Acidify to pH 2–3 with 1N HCl.

  • Extract with ethyl acetate to isolate the Hapten-3-carboxypropyl acid .

Bioconjugation Protocol (Active Ester Method)

Once the hapten is functionalized with the carboxylic acid linker, it must be conjugated to the carrier protein (KLH for immunization, BSA for screening).

Reagents[4]
  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) or BSA.[2][4]

  • Activation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Buffer: MES Buffer (0.1 M, pH 4.7–6.0) for activation; PBS (pH 7.2–7.4) for coupling.[1][3][5]

Step-by-Step Workflow
  • Activation:

    • Dissolve the Hapten-Acid (approx. 2–5 mg) in a minimal volume of dry DMF or DMSO (if water insoluble).

    • Dilute into MES buffer.

    • Add EDC (10 eq excess over hapten) and Sulfo-NHS (10 eq excess).

    • Incubate for 15–30 minutes at room temperature. This creates the semi-stable amine-reactive NHS-ester.

  • Coupling:

    • Dissolve Carrier Protein (KLH/BSA) in PBS.[2]

    • Add the activated hapten mixture slowly to the protein solution.

    • Note: Ensure the final solvent (DMF/DMSO) concentration does not exceed 10% to prevent protein precipitation.

    • Incubate for 2–4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Dialyze extensively against PBS (3 changes over 24 hours) to remove unreacted hapten and byproducts.

    • Alternatively, use a Desalting Column (e.g., PD-10) for rapid cleanup.

Quality Control: Validating the Conjugate

A "blind" immunization is risky. You must verify the Hapten Density (epitopes per carrier molecule).

MethodTarget AnalytePrincipleSuitability
MALDI-TOF MS Mass ShiftCompare m/z of Conjugate vs. Native Protein.Gold Standard. Best for BSA/CRM197. Difficult for KLH (too large).
TNBS Assay Free AminesColorimetric reaction with lysine amines. Measure loss of amines after conjugation.Good for estimating coupling efficiency.
UV-Vis Hapten AbsorbanceIf hapten has a distinct chromophore (e.g., UV peak not overlapping with protein at 280nm), use Beer's Law.Simple, non-destructive.

Target Density:

  • Immunogen (KLH): High density (15–30 haptens/molecule) is preferred to drive a strong B-cell response.

  • Screening Antigen (BSA): Lower density (5–10 haptens/molecule) is often better for ELISA screening to select high-affinity clones and avoid avidity effects masking low affinity.

Immunological Interaction Diagram

The following diagram visualizes how the 3-carboxypropyl linker facilitates the interaction between the B-Cell Receptor (BCR) and the hapten, avoiding steric hindrance.

Immunology Carrier Carrier Protein Surface (KLH/BSA) Linker 3-Carboxypropyl Linker (~6 Å Spacer) Carrier->Linker Lysine Conjugation BCR B-Cell Receptor (Antibody Binding Pocket) Hapten Hapten Payload (Target Epitope) Linker->Hapten Covalent Bond Hapten->BCR High Affinity Binding

Caption: The linker projects the hapten away from the carrier surface, allowing the BCR deep access to the target epitope.

References

  • Influence of hapten spacer arm length on antibody response and immunoassay development. Source: Analytica Chimica Acta (2023).[6] URL:[Link]

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Source: Food Chemistry (2019).[7] URL:[Link]

  • Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol. Source: Scientific Reports (2020).[8] URL:[Link]

  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Source: PLOS ONE (2019). URL:[Link]

  • Phenethanolamine-derived haptens, immunogens and conjugates (Patent EP1657235A2).

Sources

Precision Targeting of the Folate Pathway: Metabolite Mimics & Structural Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The One-Carbon Engine

The folate cycle is the metabolic engine of cellular proliferation, driving the synthesis of purines, thymidylate, and mitochondrial proteins via one-carbon transfer reactions.[1] In oncology and antimicrobial research, this pathway is not merely a metabolic route but a validated therapeutic chokepoint.

This guide addresses the structural logic behind metabolite mimics (antifolates) and structural probes (fluorescent/affinity ligands). It moves beyond basic biochemistry to the practical application of these molecules in drug discovery and chemical biology, focusing on how to exploit the structural activity relationships (SAR) of the pterin core and the glutamate tail.

Mechanistic Basis of Folate Mimicry

To design effective inhibitors or probes, one must understand how the cell distinguishes "self" (folate) from "non-self" (mimics), and how it processes both.

The Structural Activity Relationship (SAR)

The folate scaffold consists of three domains: the pterin ring, the p-aminobenzoic acid (PABA) linker, and the glutamate tail.

  • Pterin Ring: The primary recognition motif for high-affinity binding to Folate Receptor

    
     (FR
    
    
    
    ) and the active sites of DHFR and TS.
  • Glutamate Tail: The "retention handle." Intracellular Folylpolyglutamate Synthase (FPGS) adds multiple glutamate residues (

    
    -linkage) to this tail. This polyglutamylation adds negative charge, preventing efflux and increasing affinity for intracellular enzymes like Thymidylate Synthase (TS).
    
Antifolate Generations: RFC vs. FR Targeting

A critical distinction in probe/drug design is the entry mechanism.

  • Methotrexate (MTX): Primarily enters via the Reduced Folate Carrier (RFC) .[2] It mimics Dihydrofolate (DHF) to inhibit Dihydrofolate Reductase (DHFR).

  • Pemetrexed: Designed to hijack the Proton-Coupled Folate Transporter (PCFT) and is a superior substrate for FPGS, leading to massive intracellular accumulation (the "ion trap" effect).

Pathway Visualization

The following diagram illustrates the interplay between transport, enzymatic conversion, and inhibition points.[3]

FolatePathway cluster_extracellular Extracellular Space cluster_intracellular Cytosol Folate Folate / Antifolates Folate->Folate Poly-Glu (Retention) DHF DHF (Dihydrofolate) Folate->DHF RFC / FRalpha / PCFT THF THF (Tetrahydrofolate) DHF->THF Reduction CH2THF 5,10-CH2-THF THF->CH2THF One-Carbon Loading CH2THF->DHF Methyl Transfer dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP Methylation DHFR DHFR DHFR->DHF Catalysis TS Thymidylate Synthase (TS) TS->dUMP SHMT SHMT SHMT->THF FPGS FPGS (Polyglutamylation) FPGS->Folate MTX Methotrexate MTX->DHFR Inhibits Pem Pemetrexed Pem->TS Inhibits

Figure 1: The Folate Cycle, illustrating transport mechanisms, enzymatic conversions (DHFR, TS), and inhibition points for major antifolates.

Structural Probes: Design & Chemical Biology

When designing probes (e.g., for fluorescence microscopy or flow cytometry), the goal is to maintain binding affinity while introducing a bulky fluorophore.

The -Carboxyl Rule

The crystal structure of FR


 reveals that the pteroate moiety is buried deep within the receptor pocket, while the glutamate tail is solvent-exposed.
  • 
    -Carboxyl:  Critical for binding orientation. Modification here drastically reduces affinity (
    
    
    
    increases).
  • 
    -Carboxyl:  Tolerates bulk. This is the permissive site for conjugation.
    

Design Rule: Always couple fluorophores (FITC, Cy5, BODIPY) via an ethylenediamine spacer to the


-carboxyl  of the glutamate.
Comparative Metrics: Mimics vs. Probes
CompoundPrimary TargetMechanism

/

(Approx)
Application
Folic Acid FR

, RFC
Natural Substrate~0.1 - 1 nM (FR

)
Nutrition, Targeting Ligand
Methotrexate DHFRCompetitive Inhibitor~0.02 nM (DHFR)Chemotherapy (Leukemia, RA)
Pemetrexed TS, DHFR, GARFTMulti-enzyme Inhibitor~109 nM (TS)Chemotherapy (Lung, Mesothelioma)
Folate-FITC FR

Fluorescent Probe~2 - 5 nM (FR

)
Flow Cytometry, Microscopy
EC17 (Folate-Vinca) FR

Drug ConjugateHigh AffinityTargeted Therapy (SMDC)

Table 1: Comparison of binding affinities and targets for natural folates, drugs, and probes [1, 7].

Experimental Protocols: Self-Validating Systems

As an application scientist, you require robust assays. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the


 of a novel folate probe or the 

of a competitor drug. Principle: Small fluorescent molecules rotate rapidly (low polarization).[4][5] When bound to a large protein (FR

~30kDa), rotation slows (high polarization).

Reagents:

  • Tracer: Folate-Cy5 (preferred over FITC due to lower background).

  • Receptor: Recombinant human FR

    
     (soluble).
    
  • Buffer: PBS pH 7.4 + 0.01% Tween-20 (prevents aggregation).

Workflow:

  • Tracer Titration: Dilute Folate-Cy5 to 10 nM. Measure Total Fluorescence Intensity to ensure no quenching.

  • Protein Titration: Serially dilute FR

    
     (0 nM to 1000 nM) into the tracer solution.
    
  • Incubation: 1 hour at Room Temperature (dark).

  • Read: Measure Parallel (

    
    ) and Perpendicular (
    
    
    
    ) intensities.
  • Calculation:

    
    
    (Where G is the instrument grating factor).
    

Self-Validation (Z-Factor):

  • Run 10 wells of Bound Control (High Protein + Tracer).

  • Run 10 wells of Free Control (Buffer + Tracer).

  • Pass Criteria:

    
    . If 
    
    
    
    , re-optimize buffer or tracer concentration [2, 3].
Protocol B: "Acid Wash" Internalization Assay

Objective: Distinguish between surface-bound probe and internalized probe (endocytosis). Causality: FR


 mediates endocytosis. Merely seeing fluorescence doesn't prove internalization.

Workflow:

  • Pulse: Incubate cells (e.g., KB or HeLa) with Folate-Probe (100 nM) for 1 hour at 37°C.

  • Control: Incubate a parallel plate at 4°C (metabolism arrested; blocks endocytosis).

  • Wash 1: PBS wash (removes non-specific loose binding).

  • Acid Strip (The Critical Step): Wash cells with Acidic Saline (pH 3.0) for 2 minutes.

    • Mechanism:[2][6][7][8][9] Low pH dissociates surface-bound folate from FR

      
      .
      
  • Wash 2: PBS wash (neutralize).

  • Analysis: Lyse cells and measure fluorescence OR image via confocal.

    • Result: Signal remaining after acid wash = Internalized. Signal lost = Surface bound.

Emerging Applications: Folate-PROTACs

The field is moving beyond inhibition toward degradation. Folate-PROTACs (Proteolysis Targeting Chimeras) utilize the folate moiety to recruit E3 ligases to FR-overexpressing cells, or conversely, use folate as the "warhead" to bring a target protein to an E3 ligase in specific tissues.

Design Workflow for Folate Conjugates:

ProbeDesign Step1 Select Folate Precursor (Pteroic Acid + Glutamate) Step2 Protect alpha-Carboxyl (Maintain Binding Affinity) Step1->Step2 Step3 Functionalize gamma-Carboxyl (EDA or PEG linker) Step2->Step3 Step4 Conjugate Payload (Fluorophore / Drug / PROTAC) Step3->Step4 Step5 Deprotect & Purify (HPLC) Step4->Step5

Figure 2: Synthetic workflow for creating high-affinity folate conjugates, emphasizing regioselective modification at the


-position.

References

  • Visentin, M., et al. (2014). "The Antifolates."[7][9][10] Hematology/Oncology Clinics of North America. Link

  • Kornilova, A. Y., et al. (2013).[11] "Development of a fluorescence polarization binding assay for folate receptor." Analytical Biochemistry. Link

  • Molecular Devices. (2023). "Establishing and optimizing a fluorescence polarization assay." Application Note. Link

  • Chen, H., et al. (2020). "A Fluorescent Probe for Rapid, High-Contrast Visualization of Folate-Receptor-Expressing Tumors In Vivo."[12] Cancers. Link

  • Wibowo, A. S., et al. (2013). "Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition."[9] PNAS. Link

  • Ledermann, J. A., et al. (2015). "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications."[10] Molecular Cancer Therapeutics. Link

  • Low, P. S., et al. (2008).[13] "Discovery and development of folic-acid-based receptor targeting for imaging and therapy of cancer and inflammatory diseases."[13] Accounts of Chemical Research. Link

Sources

Methodological & Application

Synthesis of 4-Amino-3-(3-carboxypropyl)benzoic acid via Heck coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-3-(3-carboxypropyl)benzoic acid via Heck Coupling

Introduction

This compound is a complex bifunctional molecule with potential applications as a scaffold or building block in medicinal chemistry and materials science. Its structure, featuring an aniline core substituted with both carboxyl and alkylcarboxy functionalities, makes it an interesting candidate for the synthesis of novel polymers, pharmaceutical agents, and molecular probes. The targeted synthesis of such substituted aromatic compounds requires precise and efficient carbon-carbon bond-forming methodologies.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, provided a powerful tool for creating C-C bonds with high functional group tolerance and stereoselectivity.[1][3] This application note provides a detailed protocol for the synthesis of this compound, leveraging a Heck coupling strategy. The narrative explains the rationale behind key experimental choices, from starting material selection to the final purification, ensuring a reproducible and well-understood process for researchers in drug development and chemical synthesis.

The synthetic strategy involves three main stages:

  • Esterification: Protection of the benzoic acid functionality to enhance solubility and prevent side reactions.

  • Mizoroki-Heck Coupling: The key C-C bond formation step between an aryl halide and an acrylic ester.

  • Reduction and Hydrolysis: Conversion of the coupled product to the final target molecule.

The Mizoroki-Heck Catalytic Cycle

The efficacy of the Heck reaction lies in its catalytic cycle involving palladium, which shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted mechanism proceeds through four key stages:[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[4]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center and subsequently inserts into the Pd-Aryl bond in a syn-migratory insertion.

  • β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming a hydrido-palladium(II) complex and releasing the substituted alkene product. This step typically favors the formation of the more thermodynamically stable E-isomer.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

Heck_Mechanism Figure 1: Simplified Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [L₂Pd(II)(Ar)(X)(Alkene)] Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl L₂Pd(II)(Alkyl)(X) Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product PdII_Hydrido L₂Pd(II)(H)(X) BetaElim->PdII_Hydrido RedElim Reductive Elimination PdII_Hydrido->RedElim Base RedElim->Pd0 H-X-Base

A simplified diagram of the Mizoroki-Heck catalytic cycle.

Experimental Design and Protocols

This synthesis is designed as a multi-step process. Each step is critical for achieving a high yield and purity of the final product.

Overall Synthetic Workflow

Workflow Figure 2: Overall Synthetic Workflow Start Start: 4-Amino-3-bromobenzoic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 4-amino-3-bromobenzoate Step1->Intermediate1 MeOH, H₂SO₄ Step2 Step 2: Heck Coupling Intermediate1->Step2 Methyl acrylate, Pd(OAc)₂, PPh₃, Et₃N Intermediate2 Methyl 4-amino-3-(2-(methoxycarbonyl)vinyl)benzoate Step2->Intermediate2 Step3 Step 3: Hydrogenation Intermediate2->Step3 H₂, Pd/C Intermediate3 Methyl 4-amino-3-(2-(methoxycarbonyl)ethyl)benzoate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 1. NaOH 2. HCl End Final Product: this compound Step4->End

The four-stage process for synthesizing the target compound.
Materials and Reagents
ReagentGradeSupplier
4-Amino-3-bromobenzoic acid≥98%Standard Vendor
Methanol (MeOH)Anhydrous, ≥99.8%Standard Vendor
Sulfuric Acid (H₂SO₄)Reagent Grade, 98%Standard Vendor
Methyl Acrylate99%, contains MEHQStandard Vendor
Palladium(II) Acetate (Pd(OAc)₂)98%Standard Vendor
Triphenylphosphine (PPh₃)≥99%Standard Vendor
Triethylamine (Et₃N)≥99.5%, redistilledStandard Vendor
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Vendor
Palladium on Carbon (Pd/C)10 wt. %Standard Vendor
Sodium Hydroxide (NaOH)≥98%, pelletsStandard Vendor
Hydrochloric Acid (HCl)37%Standard Vendor
Ethyl Acetate (EtOAc)ACS GradeStandard Vendor
HexanesACS GradeStandard Vendor
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Vendor
Protocol 1: Esterification of 4-Amino-3-bromobenzoic acid

Rationale: The esterification of the carboxylic acid to a methyl ester increases the starting material's solubility in organic solvents used for the Heck reaction and prevents potential coordination of the carboxylate to the palladium catalyst, which could inhibit its activity.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension and carefully add concentrated sulfuric acid (2.5 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 50 mL under reduced pressure.

  • Neutralization: Slowly pour the mixture into a beaker containing ice water (200 mL). Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-amino-3-bromobenzoate as a solid. The product can be used in the next step without further purification if TLC shows high purity.

Protocol 2: Mizoroki-Heck Coupling

Rationale: This is the key bond-forming step. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine is used as a ligand to stabilize the Pd(0) catalyst and modulate its reactivity.[4] Triethylamine acts as the base to neutralize the HBr generated during the reaction and facilitate the regeneration of the Pd(0) catalyst.[1][3] Anhydrous DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and catalyst complex.

  • Setup: Equip a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser connected to an argon/vacuum line.

  • Reagent Loading: To the flask, add methyl 4-amino-3-bromobenzoate (from Step 1, ~10.6 g, 46.3 mmol), Palladium(II) acetate (208 mg, 0.92 mmol, 2 mol%), and triphenylphosphine (486 mg, 1.85 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (100 mL), methyl acrylate (6.3 mL, 69.5 mmol, 1.5 equiv.), and triethylamine (12.9 mL, 92.6 mmol, 2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure methyl 4-amino-3-(2-(methoxycarbonyl)vinyl)benzoate.

Protocol 3: Catalytic Hydrogenation

Rationale: The alkene double bond introduced during the Heck reaction is reduced to a single bond using catalytic hydrogenation. Palladium on carbon is an efficient and standard catalyst for this transformation.

  • Setup: In a 500 mL hydrogenation flask (or a suitable high-pressure vessel), dissolve the product from Step 2 (~10.8 g, 43.3 mmol) in methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 1.0 g, 10 wt. %) under a stream of argon.

  • Hydrogenation: Secure the flask to a Parr hydrogenator (or similar apparatus). Evacuate the vessel and backfill with hydrogen gas. Repeat three times. Pressurize the vessel with hydrogen (50 psi) and shake or stir vigorously at room temperature for 6-10 hours.

  • Work-up: Carefully vent the hydrogen gas. Purge the vessel with argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield methyl 4-amino-3-(2-(methoxycarbonyl)ethyl)benzoate. This product is often pure enough for the next step.

Protocol 4: Saponification (Ester Hydrolysis)

Rationale: The final step is the hydrolysis of both methyl ester groups to the corresponding carboxylic acids under basic conditions (saponification), followed by acidic work-up to protonate the carboxylates.

  • Setup: Dissolve the product from Step 3 (~10.9 g, 43.3 mmol) in a mixture of methanol (100 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (5.2 g, 130 mmol, 3.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 2-4 hours. Monitor by TLC until the starting material has been completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution by adding 6M HCl dropwise until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL).

  • Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight to yield the final product, this compound.

Data Summary and Troubleshooting

ParameterStep 1: EsterificationStep 2: Heck CouplingStep 3: HydrogenationStep 4: Hydrolysis
Key Reagents H₂SO₄, MeOHPd(OAc)₂, PPh₃, Et₃NH₂, Pd/CNaOH, HCl
Solvent MethanolDMFMethanolMeOH/H₂O
Temperature 65°C90-100°CRoom Temp.70°C
Typical Time 12-16 h8-12 h6-10 h2-4 h
Expected Yield >95%75-85%>95%90-98%
Monitoring Method TLCTLCTLC/LC-MSTLC

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield in Heck Reaction Inactive catalyst (Pd black formation)Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Increase ligand-to-metal ratio slightly.
Insufficient base or base reactivityUse freshly distilled triethylamine. Ensure 2.0 equivalents are used.
Incomplete Heck Reaction Low reaction temperature or insufficient timeIncrease temperature to 110°C. Extend reaction time and monitor by TLC.
Poor quality aryl halideRecrystallize or purify the starting aryl bromide.
Stalled Hydrogenation Catalyst poisoningEnsure the substrate is free from impurities (e.g., sulfur, phosphines). Use fresh catalyst. Increase catalyst loading.
Incomplete Hydrolysis Insufficient base or reaction timeAdd an additional equivalent of NaOH. Increase reflux time.

Conclusion

This application note details a robust and reproducible three-stage synthetic route to this compound, centered around a palladium-catalyzed Mizoroki-Heck coupling reaction. By providing a thorough explanation of the mechanistic principles and a step-by-step protocol with clear rationales, this guide serves as a valuable resource for researchers. The successful application of this methodology enables access to complex substituted aniline derivatives, paving the way for further exploration in drug discovery and materials science.

References

  • Heck, R. F. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Zheng, Q.-F., & Shen, W. (2009). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 28(13), 3737–3746. Retrieved from [Link]

Sources

Application Note: EDC/NHS Coupling of Carboxypropyl-PABA Haptens to Carrier Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers requiring precise immunogen synthesis. It prioritizes chemical logic, reproducibility, and "in-the-trenches" optimization over generic instructions.

Executive Summary & Scientific Rationale

The generation of high-affinity antibodies against small molecules (haptens) like Para-aminobenzoic acid (PABA) requires their covalent attachment to immunogenic carrier proteins (e.g., BSA, KLH). The structural fidelity of the hapten on the carrier surface is the single most critical determinant of antibody specificity.

For Carboxypropyl-PABA , the "carboxypropyl" linker serves as the designated "handle" (spacer arm). The goal is to activate this aliphatic carboxyl group without compromising the PABA aromatic ring, which serves as the primary epitope.

The Chemical Challenge: Dual Carboxyls

A unique challenge with carboxypropyl-PABA (assuming the structure N-(3-carboxypropyl)-4-aminobenzoic acid) is the presence of two carboxyl groups:

  • The Linker Carboxyl (Aliphatic): The intended conjugation site.

  • The Native PABA Carboxyl (Aromatic): A critical part of the epitope.

Expert Insight: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups indiscriminately based on accessibility and pKa. While aliphatic carboxyls (pKa ~4.8) are often more nucleophilic than aromatic ones (pKa ~2.4–4.0) at coupling pH, there is a risk of mixed orientation where the PABA ring couples directly to the protein, masking the epitope.

  • Recommendation: If your hapten synthesis allows, use a version where the aromatic carboxyl is protected (e.g., methyl ester) during coupling, then deprotected. If using the free acid, strictly control the pH at 4.7–5.0 during activation to favor the aliphatic carboxyl activation profile and use limiting EDC equivalents if possible, though a molar excess is standard for yield.

Mechanism of Action

The coupling utilizes a two-step zero-length crosslinking strategy.

  • Activation: EDC reacts with the hapten's carboxyl to form an unstable O-acylisourea intermediate.[1][2]

  • Stabilization: NHS (N-hydroxysuccinimide) displaces the isourea to form a semi-stable NHS-ester.

  • Conjugation: The NHS-ester is attacked by primary amines (Lysine residues) on the carrier protein, forming a stable amide bond.

Reaction Pathway Diagram[3]

EDC_NHS_Mechanism Hapten Carboxypropyl-PABA (R-COOH) Intermediate Unstable O-acylisourea Hapten->Intermediate Activation (pH 5.0) EDC EDC EDC->Intermediate Ester Semi-Stable NHS-Ester Intermediate->Ester Stabilization Isourea Isourea Byproduct Intermediate->Isourea NHS NHS/Sulfo-NHS NHS->Ester Conjugate Final Immunogen (Amide Bond) Ester->Conjugate Conjugation (pH 7.4) Protein Carrier Protein (NH2-Lysine) Protein->Conjugate

Caption: Step-wise activation of the hapten carboxyl group followed by amine attack from the carrier protein.

Pre-Conjugation Checklist

ParameterSpecificationRationale
Carrier Protein BSA (Imject™) or KLH (Mariculture)KLH is preferred for immunization (higher immunogenicity); BSA for screening ELISAs to rule out anti-carrier response.
Solvent Anhydrous DMF or DMSOPABA derivatives are hydrophobic. Dissolve hapten in organic solvent before adding to aqueous buffer.
Activation Buffer 0.1 M MES, pH 4.7 – 6.0Phosphate buffers compete with EDC. MES is non-nucleophilic and buffers well at acidic pH required for activation.
Coupling Buffer PBS, pH 7.2 – 7.5Lysine amines must be deprotonated (neutral) to attack the NHS-ester.
Molar Ratio 30:1 to 50:1 (Hapten:Protein)High excess ensures sufficient epitope density (Hapten Load) on the carrier.

Detailed Protocol

Phase 1: Hapten Solubilization & Activation

Target: Create the reactive NHS-ester of Carboxypropyl-PABA.

  • Prepare Hapten Stock: Dissolve 2–5 mg of Carboxypropyl-PABA in 100–200 µL of dry DMF (Dimethylformamide) or DMSO. Ensure complete dissolution.

    • Note: PABA is light-sensitive. Wrap tubes in foil.

  • Prepare Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Mix: Add the Hapten/DMF solution to the Activation Buffer. The final organic solvent concentration should be <10% to prevent protein precipitation later (though protein is not added yet, keeping it low is good practice).

  • Add Crosslinkers:

    • Add EDC (10-fold molar excess over Hapten).

    • Add NHS or Sulfo-NHS (10-fold molar excess over Hapten).

    • Calculation: If using 1 µmol Hapten, use 10 µmol EDC and 10 µmol NHS.

  • Incubate: React for 15 minutes at Room Temperature (RT) with gentle agitation.

    • Critical: Do not exceed 20 mins. The active ester is subject to hydrolysis.[2]

Phase 2: Conjugation to Carrier Protein

Target: Covalent attachment to BSA/KLH.[1]

  • Prepare Protein: Dissolve BSA or KLH in PBS (pH 7.4) at 2–5 mg/mL.

    • Tip: If using commercial "Imject" proteins, reconstitute in water as they often contain buffer salts.

  • Combine: Add the activated Hapten-NHS ester mixture dropwise to the Protein solution.

    • Ratio Check: Aim for a final molar input ratio of 30–50 moles of Hapten per mole of Carrier.

  • Incubate: React for 2 hours at RT or Overnight at 4°C . Keep protected from light.[3]

  • Quench (Optional): Add Hydroxylamine or Ethanolamine (final 50 mM) for 30 mins to block unreacted NHS esters. Note: Usually not strictly necessary if dialysis follows immediately, but good for defined endpoints.

Phase 3: Purification

Target: Remove uncoupled hapten and toxic byproducts.

  • Method: Use Dialysis or Desalting Columns (e.g., Zeba Spin, Sephadex G-25).

  • Dialysis Protocol:

    • Use a cassette with 10 kDa MWCO (Molecular Weight Cut-Off).

    • Dialyze against 1L PBS (pH 7.4) at 4°C.

    • Change buffer 3 times over 24 hours (e.g., 2h, 4h, Overnight).

    • Visual Check: PABA absorbs UV. The dialysate might turn slightly yellow/absorbent initially.

Validation & Quality Control

Do not assume conjugation worked. Verify it.

A. UV-Vis Spectroscopy (The "Gold Standard" for PABA)

Since PABA has a distinct absorbance max (approx 265–290 nm depending on substitution), you can quantify the "Hapten Density".

  • Measure Absorbance of the Conjugate at 280 nm (

    
    ) and the Hapten's 
    
    
    
    (e.g., ~270 nm).
  • Correction: Carrier proteins also absorb at 280 nm.

  • Formula: Use the Beer-Lambert law with molar extinction coefficients (

    
    ) for the protein and the hapten.
    
    
    
    
    (Note: This is a simplified representation; accurate calculation requires subtracting the spectral contribution of the hapten at 280nm from the total A280).
B. TNBS Assay (Trinitrobenzenesulfonic acid)

Measures free primary amines (Lysines) on the protein.

  • Logic: As haptens bind to lysines, the number of free amines decreases.

  • Comparison: Compare the Conjugate vs. Unconjugated Carrier.

  • Result: A 30–50% reduction in free amines indicates successful high-density coupling.

C. MALDI-TOF Mass Spectrometry
  • Method: Measure the MW of BSA (approx 66.5 kDa) and the MW of BSA-Hapten.

  • Calculation:

    
     = Average Haptens per molecule.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during coupling Hapten hydrophobicity or Over-conjugation(1) Reduce initial Hapten:Protein ratio. (2) Add up to 10% DMSO to the coupling buffer. (3) Ensure protein concentration is <2 mg/mL.
Low Hapten Density EDC hydrolysis or pH Mismatch(1) Use fresh EDC (hygroscopic!). (2) Ensure Activation is at pH 5–6 and Conjugation is at pH 7.2–7.5.
No Immune Response Epitope maskingThe "Dual Carboxyl" issue (see Exec Summary). The antibody might be recognizing the linker or the wrong orientation. Try a different linker position.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: QC & Purification Step1 Solubilize Hapten (DMSO/DMF) Step2 Add EDC + NHS (0.1M MES, pH 6.0) Step1->Step2 Step3 Incubate 15 min (Form NHS-Ester) Step2->Step3 Step4 Add Carrier Protein (PBS, pH 7.4) Step3->Step4  Mix Immediately Step5 Incubate 2h RT (Protect from Light) Step4->Step5 Step6 Desalting / Dialysis (Remove free hapten) Step5->Step6 Step7 Validation (UV-Vis / TNBS) Step6->Step7

Caption: Operational workflow for the conjugation of Carboxypropyl-PABA to carrier proteins.

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for EDC/NHS chemistry mechanisms).

  • Thermo Fisher Scientific. EDC Crosslinking Protocol. (Standard industry protocol for carboxyl-amine conjugation).

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183. (Foundational paper on NHS-ester stability).

  • Staros, J. V., et al. (1986). "Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions." Analytical Biochemistry, 156(1), 220-222.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Amino-3-(3-carboxypropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-(3-carboxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the aqueous solubility of this compound. Our goal is to empower you with the scientific principles and practical methodologies to ensure successful experimental outcomes.

Understanding the Molecule: A Zwitterionic Challenge

This compound is a complex organic molecule possessing three ionizable functional groups: two carboxylic acid groups and one amino group. This trifunctional nature means the molecule's net charge is highly dependent on the pH of the aqueous environment. At a specific pH, known as the isoelectric point (pI), the molecule will carry no net electrical charge, a state that typically corresponds to its minimum aqueous solubility.

Estimated Physicochemical Properties
  • Aromatic Carboxylic Acid (pKa₁): The benzoic acid moiety is expected to have a pKa value slightly influenced by the electron-donating amino and alkyl groups. Benzoic acid itself has a pKa of approximately 4.2. Electron-donating groups generally increase the pKa (making the acid weaker)[1][2][3][4]. Therefore, we can estimate the pKa of this group to be around 4.5 .

  • Aliphatic Carboxylic Acid (pKa₂): The 3-carboxypropyl side chain is an aliphatic carboxylic acid. Butanoic acid has a pKa of about 4.82[5][6][7][8]. The electron-withdrawing nature of the substituted benzene ring will slightly decrease this pKa. We can estimate this pKa to be approximately 4.7 .

  • Aromatic Amino Group (pKa₃): The amino group attached to the benzene ring will be protonated at acidic pH. The pKa of the conjugate acid of aniline (anilinium ion) is about 4.6[9][10][11][12]. Alkyl substituents on the ring can slightly increase this pKa[11]. We will estimate the pKa for the protonated amino group to be around 5.0 .

Summary of Estimated pKa Values:

Ionizable GroupEstimated pKa
Aromatic Carboxylic Acid (-COOH)~4.5 (pKa₁)
Aliphatic Carboxylic Acid (-COOH)~4.7 (pKa₂)
Protonated Amino Group (-NH₃⁺)~5.0 (pKa₃)
The Isoelectric Point (pI) and Its Impact on Solubility

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a molecule with three ionizable groups, the pI is calculated by averaging the two pKa values that flank the neutral (zwitterionic) species[13][14][15][16][17].

In the case of this compound, the zwitterionic form exists between the deprotonation of the two carboxylic acid groups and the protonation of the amino group. Therefore, we will average the two lowest pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (4.5 + 4.7) / 2 = 4.6

At a pH of approximately 4.6, this compound is expected to have its lowest aqueous solubility. To improve solubility, the pH of the buffer must be adjusted away from the pI.

Solubility Troubleshooting Guide (FAQ Format)

This section addresses common questions and issues encountered when dissolving this compound in aqueous buffers.

Q1: My compound is not dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the problem?

A1: The insolubility you are observing is likely due to the zwitterionic nature of the molecule. While PBS at pH 7.4 is a common physiological buffer, it may not be the optimal pH for dissolving this specific compound. At pH 7.4, which is significantly above all estimated pKa values, the molecule will be in its fully deprotonated, anionic form. While this should be a soluble form, issues can still arise due to the compound's inherent properties or interactions with buffer components. The key is to systematically explore the pH-solubility profile.

Q2: How do I determine the optimal pH for dissolving my compound?

A2: The solubility of this compound will be highest at pH values that are significantly different from its isoelectric point (pI ≈ 4.6). You should explore both acidic and basic pH ranges.

  • Acidic Conditions (pH < 3): At a pH well below the pI, both carboxylic acid groups will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), giving the molecule a net positive charge. This cationic form is expected to be more soluble in aqueous solutions.

  • Basic Conditions (pH > 6): At a pH well above the pI, both carboxylic acid groups will be deprotonated (-COO⁻), and the amino group will be neutral (-NH₂), resulting in a net negative charge. This anionic form is also expected to have increased aqueous solubility.

We recommend performing a simple pH-solubility screen.

Q3: I've adjusted the pH, but I'm still seeing some precipitation. What else can I do?

A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents. However, be mindful that the addition of organic solvents may impact your downstream experiments.

  • Dimethyl Sulfoxide (DMSO): This is a powerful and commonly used organic solvent for initially dissolving poorly soluble compounds. You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Be aware that high concentrations of DMSO can be toxic to cells and may interfere with certain assays.

  • Ethanol: Similar to DMSO, ethanol can be used to create a stock solution. It is generally less toxic to cells than DMSO but may also have a lower solubilizing capacity for your compound.

Important Consideration: When using a co-solvent, always add the concentrated stock solution of your compound to the aqueous buffer while vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be effective in increasing the solubility of poorly soluble compounds. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used in biological applications. They work by forming micelles that can encapsulate the hydrophobic parts of your molecule, thereby increasing its apparent solubility in the aqueous phase. Start with low concentrations (e.g., 0.01-0.1%) and assess the impact on your specific application.

Q5: My compound dissolves initially but then precipitates out of solution over time. What is causing this instability?

A5: This is a common issue with supersaturated solutions, which can occur when a compound is rapidly dissolved, for example, by a significant pH shift or the addition of a co-solvent. The solution is thermodynamically unstable, and the compound will tend to precipitate over time to reach its equilibrium solubility.

  • Troubleshooting Steps:

    • Avoid extreme pH shifts: Instead of a single large pH adjustment, try a more gradual change.

    • Sonication: Gentle sonication can sometimes help to break up small aggregates and promote stable dissolution.

    • Heating: For some compounds, gentle heating can increase solubility. However, be cautious as this can also lead to degradation. Always check the thermal stability of your compound first.

    • Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles. This will give you a saturated solution at that specific condition.

Experimental Protocols

Protocol 1: pH-Solubility Screening

This protocol will help you determine the optimal pH range for solubilizing this compound.

Materials:

  • This compound

  • A set of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9)

  • Microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Weigh out a small, equal amount of your compound into several microcentrifuge tubes.

  • Add a fixed volume of each buffer to the respective tubes to achieve a target concentration that is slightly above your expected working concentration.

  • Vortex the tubes vigorously for 2-5 minutes.

  • Allow the tubes to equilibrate at room temperature for 1-2 hours.

  • Visually inspect each tube for undissolved material.

  • For a more quantitative assessment, centrifuge the tubes to pellet any undissolved solid and measure the concentration of the supernatant using a spectrophotometer (if the compound has a chromophore).

Protocol 2: Preparation of Common Buffers

A. Citrate Buffer (0.1 M, pH 3-6.2) [18][19][20][21][22]

  • Prepare stock solutions of 0.1 M citric acid and 0.1 M sodium citrate.

  • Mix the stock solutions in the appropriate ratios to achieve the desired pH. Use a pH meter for accurate adjustment.

B. Phosphate-Buffered Saline (PBS) (1X, pH 7.4) [23][24][25][26][27]

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

  • Adjust the pH to 7.4 with HCl.

  • Add distilled water to a final volume of 1 L.

C. Tris Buffer (1M, pH 7.2-9.0) [28][29][30][31][32]

  • Dissolve 121.14 g of Tris base in 800 mL of distilled water.

  • Adjust the pH to the desired value using concentrated HCl.

  • Add distilled water to a final volume of 1 L.

Visualization of Solubility Strategy

The following workflow provides a systematic approach to troubleshooting the solubility of this compound.

Caption: Decision workflow for solubilizing this compound.

References

  • PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Turito. (2023, April 24). Butanoic Acid - Structure, Properties, Uses. [Link]

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved February 12, 2026, from [Link]

  • Sharebiology. (n.d.). Tris Buffer. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Scribd. (n.d.). Citrate Buffer Recipe. Retrieved February 12, 2026, from [Link]

  • Sharebiology. (n.d.). Phosphate Buffered Saline (PBS). Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

  • Interchim. (n.d.). Phosphate Buffered Saline (PBS). Retrieved February 12, 2026, from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Tris Buffer Preparation. Retrieved February 12, 2026, from [Link]

  • NovoPro Bioscience Inc. (n.d.). Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2008). Substituent effects on the physical properties and pKa of aniline. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • YouTube. (2013, April 15). Preparing Tris Buffer. [Link]

  • Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved February 12, 2026, from [Link]

  • Vaia. (n.d.). pKa of which compound is very close to pKa of Butanoic acid?. Retrieved February 12, 2026, from [Link]

  • Filo. (2023, November 17). of which compound is very close to pKa - of Butanoic acid?. [Link]

  • ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?. [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]

  • TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. [Link]

  • Quora. (2020, August 2). How do you calculate an isoelectric point with 3 pKa. [Link]

  • ResearchGate. (2023, December 13). How to prepare 0.1M sodium citrate buffer of pH 3.0?. [Link]

  • Study.com. (n.d.). Isoelectric Point Calculation | Formula & Equation. Retrieved February 12, 2026, from [Link]

  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016, August 30). Protein precipitation during buffer exchange?. [Link]

  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved February 12, 2026, from [Link]

  • StudySmarter. (n.d.). Isoelectric Point of Amino Acids with Ionizable R-Groups. Retrieved February 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, May 12). How does the position of an electron donating group affect acidity in benzoic acid?. [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved February 12, 2026, from [Link]

  • Agrisera. (n.d.). Problems with dialysis. Retrieved February 12, 2026, from [Link]

  • YouTube. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I. [Link]

  • YouTube. (2017, February 1). Calculating the pI of an amino acid. [Link]

  • Reddit. (2023, November 15). Protein purification troubleshooting. [Link]

  • YouTube. (2020, August 9). 5. How to calculate pI from 3 pKa Values | Amino Acids | Biochemistry. [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved February 12, 2026, from [Link]

  • American Chemical Society. (1958). The Effects of m-Substituents on the pKa Values of Anilines, and on the Stretching Frequencies of the N-H Bonds. [Link]

Sources

Technical Support Center: Minimizing Non-specific Binding in PABA-derivative ELISAs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in ELISAs, with a particular focus on assays involving para-aminobenzoic acid (PABA) derivatives. Our goal is to equip you with the scientific understanding and practical protocols to enhance the accuracy and reliability of your immunoassays.

Understanding the Challenge: PABA Derivatives and Non-specific Binding

Para-aminobenzoic acid (PABA) is an organic compound featuring a benzene ring substituted with an amino group and a carboxylic acid group.[1][2][3][4][5] This structure, while simple, presents unique challenges in ELISA development. The aromatic ring can contribute to hydrophobic interactions, while the amino and carboxyl groups can participate in ionic interactions. These properties can lead to a higher propensity for non-specific binding of assay components (antibodies, conjugates, or the PABA-derivative itself) to the microplate surface or other proteins.[6][7][8]

Non-specific binding is a major hurdle in ELISA, leading to high background signals, reduced sensitivity, and inaccurate quantification.[9][10][11] It occurs when molecules adhere to the solid phase through mechanisms other than the specific antigen-antibody interaction.[9][12] This guide will walk you through systematic approaches to identify and minimize these unwanted interactions.

Core Principles of Non-Specific Binding

Non-specific binding is primarily driven by two types of forces:

  • Hydrophobic Interactions: The polystyrene surface of most ELISA plates is hydrophobic. Proteins and other molecules with hydrophobic regions can adsorb to these surfaces.

  • Ionic Interactions: Charged molecules can bind to oppositely charged regions on the plate surface or other assay components.

Effective troubleshooting involves systematically addressing both of these potential causes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during PABA-derivative ELISA development.

Question 1: My ELISA has high background in all wells, including the negative controls. What is the most likely cause and how do I fix it?

Answer:

High background across the entire plate is a classic sign of widespread non-specific binding.[9][13][14] This can be due to several factors, including inadequate blocking, issues with the washing steps, or problems with the antibody concentrations.

Initial Diagnostic Steps:
  • Review Your Blocking Protocol: The blocking step is critical for saturating all unoccupied binding sites on the microplate.[11][15] If the blocking is insufficient, antibodies and other reagents can bind directly to the plastic, causing a high background signal.

  • Evaluate Your Washing Technique: Inefficient washing can leave behind unbound reagents, which contribute to the background.[16][17][18]

  • Check Reagent Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[11]

Workflow for Troubleshooting High Background

high_background_troubleshooting start High Background Observed q1 Is the blocking step optimized? start->q1 q2 Are washing steps adequate? q1->q2 Yes sol1 Optimize Blocking Buffer (See Protocol 1) q1->sol1 No q3 Are antibody concentrations optimized? q2->q3 Yes sol2 Optimize Wash Protocol (See Protocol 2) q2->sol2 No sol3 Perform Checkerboard Titration (See Protocol 3) q3->sol3 No end Reduced Background & Improved Signal-to-Noise q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for high background in ELISA.

Question 2: I'm using a standard BSA blocking buffer, but still see high background. What are my other options, especially for a small molecule like a PABA derivative?

Answer:

While Bovine Serum Albumin (BSA) is a common blocking agent, it's not always the most effective, particularly for small molecule assays where the blocking agent could potentially mask the coated antigen.[19]

Alternative Blocking Strategies:
  • Non-Fat Dry Milk: A 5% solution of non-fat dry milk in your wash buffer can be a very effective and economical blocking agent. However, be aware that milk proteins can sometimes interfere with certain antibody interactions or assays using alkaline phosphatase.[20]

  • Protein-Free Blockers: Commercial protein-free blocking buffers are an excellent choice to eliminate potential cross-reactivity with protein-based blockers.[21][22] These are often based on synthetic polymers.[22]

  • Heterogeneous Protein Blockers: Solutions containing a mixture of non-mammalian proteins can be effective at minimizing non-specific binding.[19][21]

  • Addition of a Non-ionic Surfactant: Including a mild, non-ionic detergent like Tween-20 at a low concentration (typically 0.05%) in your blocking buffer can help to disrupt hydrophobic interactions.[23][24]

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesPotential Disadvantages
Bovine Serum Albumin (BSA)1-5% in PBS or TBSReadily available, well-characterized.Can have lot-to-lot variability; may cross-react with some antibodies.
Non-Fat Dry Milk3-5% in PBS or TBSInexpensive and effective.May contain endogenous biotin and enzymes that can interfere with assays.
Gelatin0.5-2% in PBS or TBSCan be effective for certain assays.Can be less effective than BSA or milk; may require heating to dissolve.
Commercial Protein-Free BlockersVaries by manufacturerNo protein cross-reactivity, good lot-to-lot consistency.More expensive than traditional blockers.
Normal Serum5-10% in PBS or TBSCan reduce non-specific binding from the same species as the secondary antibody.Can contain endogenous antibodies that may interfere.
Question 3: How can I optimize my washing steps to reduce background without losing my specific signal?

Answer:

The washing steps are crucial for removing unbound and weakly bound molecules, thereby improving the signal-to-noise ratio.[16][17] However, overly aggressive washing can strip away specifically bound antibodies or antigens.

Key Parameters for Wash Optimization:
  • Number of Wash Cycles: Typically, 3-5 wash cycles are sufficient.[16][25] If you are experiencing high background, you can try increasing the number of washes.[26]

  • Wash Volume: The volume of wash buffer should be sufficient to completely fill the well, typically 300-400 µL for a 96-well plate.[16][24][25]

  • Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle can improve the removal of non-specifically bound material.

  • Detergent Concentration: The inclusion of a non-ionic detergent like Tween-20 in the wash buffer (usually at 0.05%) is standard practice to reduce non-specific binding.[23][24]

  • Aspiration: Ensure complete removal of the wash buffer after the final wash step.[25] Residual wash buffer can dilute the subsequent reagents and affect the results. Invert the plate and tap it firmly on a clean paper towel.

Question 4: I suspect my antibody concentrations are too high. How do I determine the optimal concentrations for my capture and detection antibodies?

Answer:

Using excessive antibody concentrations is a common cause of high background.[11] A checkerboard titration is the most systematic way to determine the optimal concentrations of both your capture and detection antibodies simultaneously.[27][28][29][30]

The goal of a checkerboard titration is to find the combination of antibody concentrations that gives the highest signal-to-noise ratio (i.e., the highest specific signal with the lowest background).

Conceptual Workflow for a Checkerboard Titration

checkerboard_titration start Prepare Serial Dilutions of Capture and Detection Antibodies step1 Coat Plate with Capture Antibody Dilutions (along columns) start->step1 step2 Block Plate step1->step2 step3 Add Antigen (at a constant, saturating concentration) step2->step3 step4 Add Detection Antibody Dilutions (along rows) step3->step4 step5 Add Substrate and Measure Signal step4->step5 end Analyze Data to Find Optimal Antibody Concentrations step5->end

Caption: Workflow for a checkerboard titration experiment.

Question 5: Could the chemical properties of my PABA-derivative be contributing to non-specific binding?

Answer:

Yes, the inherent chemical properties of PABA and its derivatives can contribute to non-specific binding. PABA has both a hydrophobic benzene ring and charged amino and carboxyl groups.[1][2][3] This amphiphilic nature can lead to both hydrophobic and ionic interactions with the microplate surface and other assay components.

Strategies to Mitigate PABA-Derivative Specific Issues:
  • Buffer Composition:

    • pH: Adjusting the pH of your buffers can alter the charge of your PABA derivative and potentially reduce ionic interactions.[31]

    • Salt Concentration: Increasing the salt concentration (e.g., using a higher concentration of NaCl in your wash and dilution buffers) can help to disrupt non-specific ionic interactions.[31]

  • Assay Format: For small molecules like PABA derivatives, a competitive ELISA format is often more suitable than a sandwich ELISA.[32] In a competitive ELISA, the sample antigen competes with a labeled antigen for binding to a limited amount of antibody. This format can be less susceptible to certain types of non-specific binding.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffers
  • Coat a 96-well plate with your PABA-derivative conjugate as you normally would.

  • Wash the plate three times with your standard wash buffer.

  • Prepare several different blocking buffers to test in parallel (e.g., 1% BSA, 5% non-fat dry milk, a commercial protein-free blocker).

  • Add 200 µL of each blocking buffer to a set of wells (e.g., 3-4 columns per buffer).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with the rest of your ELISA protocol, ensuring to run negative controls (no antigen) for each blocking condition.

  • Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your assay.

Protocol 2: Optimizing Wash Steps
  • Set up your ELISA as usual, up to the first washing step.

  • Divide the plate into sections to test different washing parameters:

    • Section 1: 3 washes, 30-second soak time.

    • Section 2: 5 washes, 30-second soak time.

    • Section 3: 5 washes, 60-second soak time.

  • Ensure all other steps of the protocol are kept constant.

  • Analyze the results to see which wash protocol provides the best signal-to-noise ratio.

Protocol 3: Checkerboard Titration for Antibody Optimization[34]
  • Prepare Capture Antibody Dilutions: Prepare serial dilutions of your capture antibody in coating buffer. A typical starting range is 10 µg/mL down to 0.1 µg/mL.

  • Coat the Plate: Add 100 µL of each capture antibody dilution to the wells of a 96-well plate, with each dilution in a separate column. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate three times and then block all wells with your chosen blocking buffer for 1-2 hours at room temperature.

  • Add Antigen: After washing, add your PABA-derivative antigen at a constant, high concentration to all wells except for a set of blank wells.

  • Prepare Detection Antibody Dilutions: Prepare serial dilutions of your enzyme-conjugated detection antibody in your assay diluent.

  • Add Detection Antibody: Add 100 µL of each detection antibody dilution to the wells, with each dilution in a separate row.

  • Incubate and Wash: Incubate for 1-2 hours at room temperature, then wash the plate thoroughly.

  • Develop and Read: Add the substrate and stop the reaction after a suitable incubation time. Read the absorbance on a plate reader.

  • Analyze: Create a grid of your results and identify the combination of capture and detection antibody concentrations that provides the highest specific signal and the lowest background.

References

  • Vertex AI Search. (n.d.). Optimize ELISA Assays with Checkerboard Titration Techniques.
  • Vedantu. (n.d.). Para Aminobenzoic Acid: Properties, Synthesis & Uses.
  • Boster Bio. (n.d.). ELISA Plate Washing Optimization.
  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays.
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash.
  • Creative Diagnostics. (n.d.). ELISA Washing Steps.
  • FineTest Elisa Kit. (2021, December 28). Quantitative Elisa Checkerboard Titration Procedure.
  • Cytodiagnostics Inc. (n.d.). ELISA Optimization.
  • Jackson ImmunoResearch. (n.d.). ELISA Guide; Part 3: ELISA Optimization.
  • Journal of Chemical Education. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of PABA: Understanding Properties and Production for Industrial Use.
  • Rockland Immunochemicals. (n.d.). Tips for ELISA.
  • Behind the Blot. (2025, August 6). Everything You Need to Know About Tween 20.
  • ExSyn Corp. (2025, August 19). In focus: 4-Aminobenzoic Acid (PABA).
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Diatek. (2023, May 19). 7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer.
  • ACS Publications. (n.d.). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • PMC. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • Abcam. (n.d.). Sandwich ELISA protocol.
  • Thermo Fisher Scientific. (n.d.). Factors Affecting Signal Generation in ELISA.
  • SpBase. (n.d.). How to Resolve Common ELISA Issues.
  • MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies.
  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?.
  • YouTube. (2012, August 16). ELISA principles and troubleshooting.
  • Sigma-Aldrich. (n.d.). ELISA Protocols.
  • Biomol Blog. (2020, November 22). Choosing the Right ELISA Blocking Buffer.
  • Antibodies Incorporated. (2017, July 17). Which Block Buffer Should I Use?.
  • Antibodies Incorporated. (2021, March 22). Highlighting a Top Seller: SynBlock ELISA Blocking Buffer.
  • Nature. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies.
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
  • Hancock Lab. (n.d.). Enzyme Linked Immunosorbent Assay.
  • G-Biosciences. (2017, January 10). Best Blocking Buffer Selection for ELISA & Western Blot.
  • Biomat. (n.d.). ELISA Blocking Buffer Solution.
  • Reddit. (2015, November 8). Help with ELISA Wash and Blocking Buffers.
  • Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • ResearchGate. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it?.
  • Hycult Biotech. (n.d.). Troubleshooting ELISA.
  • MDPI. (2019, January 18). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors.
  • St John's Laboratory. (n.d.). ELISA troubleshooting.
  • Mabtech. (2020, April 14). Using Tween20 detergent in Wash Steps of ELISpot.
  • KPL. (n.d.). Effective Blocking Procedures in ELISA Assays.
  • ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding.
  • PMC. (2023, April 3). Surface patches induce nonspecific binding and phase separation of antibodies.
  • ResearchGate. (2014, February 5). Is there a way to continuously block non-specific binding at Elisa experiments?.
  • Nature. (2017, March 30). An ELISA protocol to improve the accuracy and reliability of serological antibody assays.

Sources

Technical Support Center: Carbodiimide Activation of Carboxypropyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Agent: Senior Application Scientist | Ticket: #EDC-NHS-001

Introduction

Welcome to the Technical Support Center. You are likely here because your conjugation efficiency is lower than expected, or your surface modification resulted in high non-specific binding.

Carboxypropyl linkers (–(CH₂)₃–COOH) are standard in biosensor chips (e.g., SPR CM5 chips), chromatography media, and nanoparticle functionalization. While the chemistry is "standard," the hydrophobic nature of the propyl chain and the steric environment of solid surfaces introduce unique failure modes compared to solution-phase protein crosslinking.

This guide moves beyond the basic kit instructions to address the mechanistic failures specific to surface-tethered carboxyl activation.

Part 1: The Mechanism & Failure Points

To troubleshoot, you must visualize the invisible competition occurring in your reaction vessel. The activation of a carboxypropyl group is a race between Amide Formation (Success) and Hydrolysis/Rearrangement (Failure).

Reaction Pathway Diagram

EDC_Activation Carboxyl Carboxypropyl Linker (Surface/Molecule) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl + EDC (pH 4.5-6.0) EDC EDC Reagent NHS_Ester Semi-Stable NHS-Ester O_Acyl->NHS_Ester + NHS (Stabilization) Hydrolysis Hydrolysis (Regenerates Carboxyl) O_Acyl->Hydrolysis Slow Reaction / High pH NAcyl N-Acylurea (Dead-End Rearrangement) O_Acyl->NAcyl Rearrangement (Hydrophobic Environment) NHS NHS / Sulfo-NHS Amide Final Conjugate (Amide Bond) NHS_Ester->Amide + Amine (pH 7.0-8.0) NHS_Ester->Hydrolysis Slow Coupling Amine Target Ligand (Primary Amine)

Caption: The activation pathway. Note the "N-Acylurea" dead end (Red), which is irreversible and chemically inert, often caused by the hydrophobic micro-environment of propyl linkers.

Part 2: The "Gold Standard" Two-Step Protocol

For carboxypropyl linkers, One-Pot (mixing EDC/NHS/Ligand simultaneously) is rarely recommended . The pH requirements for activation and coupling are contradictory.[1]

Why?

  • Activation (EDC): Requires protonated carboxyls (pH < 6.0).

  • Coupling (Amine): Requires unprotonated amines (pH > 7.0).

Optimized Workflow
StepReagent/BufferConditionsCritical "Why"
1. Activation EDC (0.4 M) + NHS (0.1 M) in 0.05 M MES, pH 5.5 7–15 min flow/incubationMES buffer prevents pH drift. pH 5.5 maximizes O-acylisourea formation while minimizing hydrolysis.
2. Wash 1 mM Acetic Acid (or MES)< 1 min (Fast)Removes excess EDC/NHS. Must be acidic to preserve the active ester. Neutral washes hydrolyze the ester instantly.
3. Coupling Ligand (10–50 µg/mL) in 10 mM Acetate or Maleate, pH 4.5–6.0 *7–15 min contactPre-concentration: On surfaces (SPR/Beads), we use electrostatic attraction (pH < Ligand pI) to pull ligand to the surface before covalent bonding.
4. Quench 1 M Ethanolamine-HCl, pH 8.5 7 minDeactivates remaining esters and blocks non-specific sites. High salt helps remove non-covalently bound ligand.

*Note on Step 3: For solution-phase conjugation (not solid surface), use PBS pH 7.2–7.5 for coupling. The acidic coupling listed above is specific to surface pre-concentration techniques (e.g., Biacore/SPR).

Part 3: Troubleshooting Guides

Scenario A: "I have zero or negligible coupling."

Diagnosis 1: The pH Mismatch

  • Issue: You dissolved EDC in PBS (pH 7.4).

  • Mechanism: At pH 7.4, the half-life of the O-acylisourea intermediate is measured in seconds. It hydrolyzes before NHS can stabilize it.[2]

  • Fix: Dissolve EDC/NHS in MES (pH 5.0–6.0) or Water . Use immediately.

Diagnosis 2: Buffer Interference

  • Issue: Your activation buffer contains Tris, Glycine, or Azide.

  • Mechanism: Tris and Glycine contain primary amines.[3] They compete with your ligand and "cap" the activated esters. Azide can interfere with EDC.

  • Fix: Use MES , Phosphate , or Acetate buffers only.

Diagnosis 3: The "Old EDC" Problem

  • Issue: Using an EDC stock solution stored at -20°C for months.

  • Mechanism: EDC is highly hygroscopic.[4] Once water enters the bottle, it hydrolyzes into urea.

  • Fix: Use fresh powder. If the EDC clumped into a hard rock, discard it.

Scenario B: "My yield is low, and the surface is hydrophobic."

Diagnosis: N-Acylurea Rearrangement

  • Issue: The carboxypropyl linker creates a local hydrophobic environment.

  • Mechanism: In low dielectric environments (or hydrophobic pockets), the O-acylisourea intermediate prefers to rearrange into N-acylurea (see Diagram).[5] This is a stable, unreactive dead-end.

  • Fix:

    • Use Sulfo-NHS: The sulfonate group adds negative charge and hydrophilicity, forcing the reaction towards the stable active ester and discouraging rearrangement.

    • Increase Solvent Polarity: If working with beads, ensure they are fully solvated in aqueous buffer, not high % organic solvent during activation.

Scenario C: "Precipitation occurred immediately."

Diagnosis: Isoelectric Point (pI) Crashing

  • Issue: Coupling performed at the protein's pI.

  • Mechanism: When a protein is activated (amines converted to amides), its surface charge changes. If the pH matches the pI, net charge is zero

    
     Aggregation.[1]
    
  • Fix: Shift coupling pH 1.0 unit away from the protein's pI.

Part 4: Advanced FAQs

Q: Can I use DMSO to dissolve my carboxypropyl linker if it's not water-soluble? A: Yes, but strictly control the ratio. EDC is soluble in water.[2][3][6] If your linker requires DMSO/DMF, keep the organic solvent concentration <30% if possible. Warning: High organic solvent concentrations favor the N-acylurea rearrangement (the dead end). If you must use organics, use DCC (Dicyclohexylcarbodiimide) instead of EDC, as DCC is designed for organic phase coupling.

Q: How long is the "Activated" NHS-ester stable? A: It depends on pH and temperature.

  • pH 5.0 (0°C): Stable for hours.

  • pH 7.5 (25°C): Half-life is roughly 20–40 minutes.

  • Takeaway: Do not store activated surfaces/molecules. Couple immediately after the wash step.

Q: Why use "Sulfo-NHS" instead of regular "NHS"? A: Two reasons:

  • Solubility: Sulfo-NHS is water-soluble; NHS requires predissolution in DMSO/DMF.

  • Membrane Impermeability: If labeling live cells, Sulfo-NHS charges prevent it from crossing the membrane, labeling only surface proteins. For carboxypropyl beads, this charge also prevents the "hydrophobic collapse" of the linker.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[7] Academic Press.[8] (The definitive guide on zero-length crosslinkers and mechanistic pathways).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Technical Guide. Retrieved from thermofisher.com.[3]

  • Cytiva (formerly GE Healthcare). (2020). Biacore Sensor Surface Handbook. (Detailed protocols for carboxy-methyl/propyl surface activation).

  • Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide coupling.[9][10] Analytical Biochemistry, 156(1), 220-222. (The foundational paper on using Sulfo-NHS to prevent hydrolysis).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS/MS Identification of PABA Hapten Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and immunogenicity assessment, the covalent modification of proteins by small molecule haptens is a critical area of study. Para-aminobenzoic acid (PABA), a small molecule once common in sunscreens and a known metabolite of certain drugs, can act as a hapten, forming conjugates with endogenous proteins. The characterization of these PABA-protein adducts is paramount for understanding potential immune responses. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies for the identification and characterization of PABA hapten conjugates, supported by established experimental principles and data.

The Challenge of Hapten Conjugate Analysis

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent binding of a hapten like PABA to a protein creates a novel epitope that can be recognized by the immune system, potentially leading to hypersensitivity reactions. The low abundance and heterogeneous nature of these adducts in complex biological matrices present a significant analytical challenge. LC-MS/MS has emerged as the gold standard for the sensitive and specific identification of such modifications.

Foundational Approaches: A Comparative Overview of Proteomics Strategies

The identification of PABA modifications on a protein can be approached from several angles using mass spectrometry. The two most common strategies, bottom-up and middle-down proteomics, offer distinct advantages and disadvantages in this context.

FeatureBottom-Up ProteomicsMiddle-Down Proteomics
Principle Analysis of small peptides (typically 6-30 amino acids) after enzymatic digestion of the protein.Analysis of large peptide fragments (typically 3-25 kDa) after limited enzymatic digestion or chemical cleavage.
Sample Preparation Extensive: includes denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).Moderate: involves limited digestion with enzymes like IdeS or specific chemical cleavage.
Instrumentation Compatible with a wide range of LC-MS/MS platforms, including triple quadrupoles, ion traps, and high-resolution instruments (Orbitrap, TOF).Requires high-resolution mass spectrometers (Orbitrap, FT-ICR) for accurate mass measurement of large, multiply charged ions.
Data Analysis Mature and well-established software pipelines for peptide identification and localization of modifications.More complex data analysis due to larger fragment ions and multiple charge states.
Information Gained Precise localization of the PABA modification to a specific amino acid residue. High sequence coverage is achievable.Provides information on the co-occurrence of multiple modifications on the same large peptide fragment. Preserves some structural context.
Throughput High-throughput capabilities.Generally lower throughput than bottom-up approaches.
Sensitivity High sensitivity for detecting low-abundance peptides.May have lower sensitivity for very large fragments.
PABA-Specific Considerations Ideal for pinpointing the exact lysine, cysteine, or other reactive residue modified by PABA.Useful for determining if multiple PABA modifications are clustered in a specific region of the protein.

Experimental Workflows: A Step-by-Step Guide

The choice between a bottom-up or middle-down approach dictates the experimental workflow. Below are detailed protocols for each, using a model PABA-conjugated protein like bovine serum albumin (BSA) as an example.

Bottom-Up Proteomics Workflow for PABA-BSA Conjugate Analysis

This approach is the most widely used for identifying and localizing protein modifications.[1]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis p1 PABA-BSA Conjugate p2 Denaturation, Reduction & Alkylation p1->p2 p3 Trypsin Digestion p2->p3 p4 Peptide Cleanup (e.g., C18 SPE) p3->p4 a1 Reverse-Phase LC Separation p4->a1 a2 MS1 Scan (Precursor Ion Selection) a1->a2 a3 MS2 Scan (Fragmentation, e.g., CID/HCD) a2->a3 d1 Database Search (e.g., Mascot, Sequest) a3->d1 d2 Identification of PABA-modified peptides d1->d2 d3 Localization of Modification Site d2->d3

Caption: Bottom-up proteomics workflow for PABA-protein conjugate identification.

Experimental Protocol:

  • Protein Denaturation, Reduction, and Alkylation:

    • To 100 µg of PABA-BSA in a suitable buffer (e.g., 50 mM ammonium bicarbonate), add a denaturant like 8 M urea or 0.1% RapiGest SF.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the reformation of disulfide bonds.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate at 37°C for 16-18 hours. Optimization of digestion time can minimize artificial modifications.[2]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Inject the sample onto a reverse-phase C18 column (e.g., 75 µm i.d. x 15 cm) coupled to a mass spectrometer.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in an MS2 scan.

  • Data Analysis:

    • Process the raw data using a database search engine like Mascot, Sequest, or MaxQuant.

    • Specify the protein sequence database (e.g., Swiss-Prot with the BSA sequence).

    • Define PABA as a variable modification on potential target amino acids (e.g., lysine, cysteine). The mass shift for PABA modification needs to be accurately calculated.

    • The software will match the experimental MS2 spectra to theoretical fragmentation patterns of PABA-modified peptides to identify the modified sequences and pinpoint the site of adduction. Specialized software for identifying unknown modifications can also be employed.[3]

Middle-Down Proteomics Workflow for PABA-BSA Conjugate Analysis

This approach is particularly useful for characterizing the heterogeneity of haptenation and the co-occurrence of modifications.[4]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis p1 PABA-BSA Conjugate p2 Limited Digestion (e.g., IdeS) p1->p2 p3 Optional: Reduction p2->p3 p4 Fragment Cleanup p3->p4 a1 Reverse-Phase or Size-Exclusion LC p4->a1 a2 High-Resolution MS1 Scan a1->a2 a3 MS2 Scan (e.g., ETD, HCD) a2->a3 d1 Deconvolution of MS1 Spectra a3->d1 d2 Fragment Ion Analysis d1->d2 d3 Mapping Modifications to Large Fragments d2->d3

Caption: Middle-down proteomics workflow for PABA-protein conjugate analysis.

Experimental Protocol:

  • Limited Proteolysis:

    • For antibodies, IdeS is a common choice as it cleaves specifically below the hinge region. For other proteins like BSA, limited digestion with enzymes like Glu-C or Asp-N under non-denaturing conditions can be explored to generate large fragments.

    • Incubate the PABA-BSA conjugate with the chosen enzyme for a short duration (e.g., 30-60 minutes) at 37°C. The reaction conditions should be optimized to yield the desired large fragments.

    • Optionally, reduce the disulfide bonds with a mild reducing agent like TCEP to separate the fragments.

  • Fragment Cleanup:

    • Purify the large peptide fragments using size-exclusion chromatography (SEC) or reverse-phase SPE with appropriate pore sizes.

  • LC-MS/MS Analysis:

    • Separate the fragments using a reverse-phase column with a shallow gradient or an SEC column.

    • Perform MS1 analysis on a high-resolution mass spectrometer to accurately measure the mass of the intact fragments. This allows for the determination of the number of PABA modifications per fragment.

    • Select the desired precursor ions for MS2 fragmentation. Electron-transfer dissociation (ETD) is often preferred for large, multiply charged precursors as it tends to preserve labile modifications and provide better sequence coverage compared to collision-induced dissociation (CID).[5][6]

  • Data Analysis:

    • Deconvolute the MS1 spectra to determine the mass of the different PABA-conjugated fragments and their relative abundances.

    • Analyze the MS2 data to identify the fragment ions and map the PABA modifications to specific regions within the large peptides. This can be more challenging than bottom-up data analysis and may require specialized software.

Comparison of Fragmentation Techniques

The choice of fragmentation technique in the MS2 step is critical for obtaining informative spectra of PABA-modified peptides.

Fragmentation MethodPrincipleAdvantages for PABA-Adduct AnalysisDisadvantages for PABA-Adduct Analysis
Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) Collisional activation of precursor ions, leading primarily to cleavage of the peptide backbone (b- and y-ions).Well-established and widely available. Generally provides good fragmentation for smaller, doubly charged peptides.Can lead to the loss of the PABA modification from the peptide backbone, making localization difficult. May produce complex spectra with neutral losses.
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) Transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone (c- and z-ions).Preserves labile modifications like PABA, facilitating accurate site localization. Particularly effective for larger, more highly charged peptides.[2][5]Can be less efficient for doubly charged precursor ions. May produce less fragmentation than CID/HCD for some peptides.

For unambiguous localization of the PABA modification, ETD is often the superior choice, especially when dealing with larger peptides or those with multiple potential modification sites. However, a combination of CID and ETD can provide complementary fragmentation information, leading to higher overall sequence coverage and more confident identifications.[2]

Quantitative Analysis of PABA Haptenation

Beyond identification, quantifying the extent of PABA modification is often necessary. LC-MS/MS offers several strategies for this:

  • Label-Free Quantification: This method relies on comparing the peak areas or spectral counts of modified peptides between different samples. It is a straightforward approach but can be prone to variability.

  • Stable Isotope Labeling: This involves introducing a stable isotope-labeled internal standard, which can be a synthetic PABA-modified peptide or a protein metabolically labeled with heavy amino acids (e.g., SILAC).[7][8][9][10][11] This approach provides the most accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Conclusion and Future Perspectives

The LC-MS/MS-based identification of PABA hapten conjugates is a multifaceted process that requires careful consideration of the analytical strategy. The bottom-up approach remains the workhorse for high-throughput identification and precise localization of PABA modifications. For a more detailed characterization of haptenation patterns and the analysis of larger protein domains, the middle-down approach offers significant advantages, particularly when coupled with advanced fragmentation techniques like ETD.

The choice of methodology should be guided by the specific research question. For routine screening and initial identification, a robust bottom-up workflow is often sufficient. For in-depth characterization of specific PABA-protein conjugates, a middle-down or even a top-down approach may be necessary.

Future advancements in mass spectrometry instrumentation, such as improved fragmentation methods and ion mobility separation, will undoubtedly further enhance our ability to characterize these challenging modifications. Additionally, the development of more sophisticated bioinformatics tools for the automated analysis of hapten-modified peptide spectra will be crucial for streamlining the data analysis workflow.[12] By leveraging the power and versatility of LC-MS/MS, researchers can gain critical insights into the mechanisms of PABA-induced immunogenicity, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Yu, Y., et al. (2009). An improved trypsin digestion method minimizes digestion-induced modifications on proteins. Analytical Biochemistry, 392(1), 1-9. URL: [Link]

  • Nortje, C., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-1224. URL: [Link]

  • Macek, B., et al. (2008). Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. Journal of the American Society for Mass Spectrometry, 19(4), 569-576. URL: [Link]

  • Julka, S., & Regnier, F. E. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in Molecular Biology, 367, 209-218. URL: [Link]

  • Zhang, Y., Fonslow, B. R., & Yates, J. R., 3rd. (2021). Bottom-Up Proteomics: Principles, Workflow, and Analysis. Technology Networks. URL: [Link]

  • Domon, B., & Aebersold, R. (2010). A flexible end-to-end automated sample preparation workflow enables standardized and scalable bottom-up proteomics. Science Signaling, 3(115), ra23. URL: [Link]

  • Tabb, D. L., et al. (2007). Informatics of Protein and Posttranslational Modification Detection via Shotgun Proteomics. Methods in Molecular Biology, 359, 159-192. URL: [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2014). A critical review of bottom-up proteomics: the good, the bad, and the future of this field. Expert Review of Proteomics, 11(3), 265-278. URL: [Link]

  • Sun, L., et al. (2013). An LC-MS/MS method to determine PABA and DIP. Analytical Methods, 5(18), 4694-4699. URL: [Link]

  • Tanner, S., et al. (2008). Unrestricted identification of modified proteins using MS/MS. Proteomics, 8(4), 741-750. URL: [Link]

  • Jackson, G. P., et al. (2012). Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(11), 1455-1464. URL: [Link]

  • Törnqvist, M., et al. (2019). Liquid chromatography tandem mass spectrometry for characterization of serum albumin modifications with relevance to the human exposome. ResearchGate. URL: [Link]

  • Wiśniewski, J. R., et al. (2016). Bottom-Up Proteomics: Advancements in Sample Preparation. International Journal of Molecular Sciences, 17(12), 2095. URL: [Link]

  • Syka, J. E., et al. (2004). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of the American Society for Mass Spectrometry, 15(7), 946-959. URL: [Link]

  • Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(5), 371-382. URL: [Link]

  • Zhang, Y., et al. (2007). Comparison of the spectra obtained for glycated peptides under CID-and ETD-MS/MS conditions. Journal of the American Society for Mass Spectrometry, 18(11), 1993-2003. URL: [Link]

  • Gygi, S. P., et al. (2002). Advances in quantitative proteomics via stable isotope tagging and mass spectrometry. Current Opinion in Biotechnology, 13(4), 345-351. URL: [Link]

  • Paulo, J. A., et al. (2013). Benchmarking Stable Isotope Labeling Based Quantitative Proteomics. Journal of Proteome Research, 12(8), 3559-3569. URL: [Link]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843-6852. URL: [Link]

  • Nanda, T., et al. (2011). Integration of Bioinformatics Tools for Proteomics Research. Journal of Computer Science & Systems Biology, 4(4), 58-65. URL: [Link]

  • Luna-Arias, J. P., et al. (2016). Bioinformatics Tools for Proteomics Data Interpretation. Methods in Molecular Biology, 1549, 319-340. URL: [Link]

  • The, M., & Kelleher, N. L. (2020). Bioinformatics Top Down Proteomics. YouTube. URL: [Link]

  • Nortje, C., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-24. URL: [Link]

  • Forcisi, S., et al. (2020). Internal Fragments Enhance Middle-down Mass Spectrometry Structural Characterization of Monoclonal Antibodies and Antibody-drug Conjugates. Analytical Chemistry, 92(15), 10486-10494. URL: [Link]

  • Chen, Y., et al. (2020). Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation. Analytical Chemistry, 92(1), 1399-1407. URL: [Link]

  • Li, Y., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 11(4), 387-399. URL: [Link]

  • Lermyte, F., et al. (2024). Absolute Quantification of Human Serum Albumin Isoforms by Internal Calibration Based on a Top-Down LC-MS Approach. Analytical Chemistry, 96(2), 746-755. URL: [Link]

  • Tsybin, Y. O., et al. (2011). Top-Down and Middle-Down Mass Spectrometry of Antibodies. Analytical Chemistry, 83(22), 8909-8917. URL: [Link]

  • Adamczyk, M., et al. (1996). Characterization of protein-hapten conjugates. 2. Electrospray mass spectrometry of bovine serum albumin-hapten conjugates. Bioconjugate Chemistry, 7(4), 475-481. URL: [Link]

Sources

Technical Guide: Assessing Cross-Reactivity of PABA Antibodies with Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment framework for researchers evaluating the specificity of Para-aminobenzoic acid (PABA) antibodies against sulfonamide antibiotics.

Executive Summary

The Challenge: PABA (4-aminobenzoic acid) and sulfonamides share a high degree of structural homology, specifically the p-aminobenzene core. This mimicry is the biological basis for sulfonamide antibiotic activity (competitive inhibition of dihydropteroate synthase). For immunologists and assay developers, this structural similarity poses a critical risk: antibodies raised against PABA may cross-react with sulfonamide residues, leading to false positives in biological or food safety assays.

The Solution: This guide details the mechanistic determinants of this cross-reactivity and provides a validated Competitive ELISA (cELISA) protocol to quantify specificity. We compare the performance characteristics of Polyclonal (pAb) vs. Monoclonal (mAb) antibodies and analyze how Hapten Design dictates the cross-reactivity profile.

Mechanistic Basis: Structural Homology & Hapten Design

To assess cross-reactivity, one must understand the epitope "fingerprint" the antibody recognizes.

Structural Comparison
  • PABA: Consists of a benzene ring, a primary amino group at position 4, and a carboxylic acid group at position 1.

  • Sulfonamides: Consist of a benzene ring, a primary amino group at position 4, and a sulfonamide group (

    
    ) at position 1.[1]
    
The Hapten Effect

Small molecules like PABA are non-immunogenic haptens and must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response. The site of conjugation determines the exposed epitope and the resulting cross-reactivity risk.

Conjugation SiteExposed EpitopeCross-Reactivity Risk with SulfonamidesMechanism
Carboxyl Group (C1) p-Aminobenzene moietyHIGH The antibody recognizes the aniline ring common to both PABA and Sulfonamides. It cannot "see" the distinguishing C1 substitution.
Amino Group (N4) Carboxyl/Sulfonamide tailLOW The antibody recognizes the specific C1 functional group. It can distinguish the planar Carboxyl (PABA) from the tetrahedral Sulfonyl (Sulfonamides).

Comparative Analysis: Antibody Performance Profiles

When selecting reagents for PABA detection, researchers must choose between antibody classes. The following table compares their performance regarding sulfonamide interference.

Table 1: Specificity Profile Comparison
FeaturePolyclonal Antibodies (pAb) Monoclonal Antibodies (mAb) Recombinant Antibodies (rAb)
Epitope Recognition Heterogeneous; binds multiple faces of PABA.Single, defined epitope.Single, defined; can be engineered.
Sulfonamide CR% Variable (10-80%) High risk of "generic" binding to the benzene core.Low (<1-5%) Can be screened to select clones specific to the COOH group.Ultra-Low (<0.1%) Site-directed mutagenesis can remove affinity for sulfonyl groups.
Batch Consistency Low; specificity changes with animal bleed.High; defined genetic sequence.Highest; defined sequence, animal-free.
Best Application Sample cleanup (Immunoaffinity columns) where broad capture is acceptable.Quantitative ELISA/Lateral Flow for specific PABA detection.Critical QC assays requiring zero interference.

Recommendation: For assays where sulfonamide residues (e.g., in milk or serum) are potential contaminants, Monoclonal Antibodies raised against N4-conjugated haptens are the superior alternative.

Experimental Protocol: Competitive ELISA (cELISA) for Cross-Reactivity Assessment

This protocol determines the IC50 (concentration inhibiting 50% of binding) for PABA and potential sulfonamide cross-reactants.

Reagents & Equipment[2][3]
  • Coating Antigen: PABA-BSA conjugate (Must use a different linker/carrier than the immunogen to avoid linker-recognition).

  • Primary Antibody: Anti-PABA antibody (Candidate for testing).

  • Competitors: PABA standard, Sulfamethoxazole (SMX), Sulfadiazine (SDZ), Sulfamethazine (SMZ).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.[2]

Step-by-Step Workflow
  • Coating: Dilute PABA-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL Blocking Buffer (1% BSA in PBS). Incubate 1h at 37°C.

  • Competition Reaction:

    • Prepare serial dilutions of PABA (Standard) from 1000 ng/mL to 0.01 ng/mL.

    • Prepare serial dilutions of Sulfonamide Competitors (SMX, SDZ, SMZ) from 10,000 ng/mL to 1 ng/mL.

    • Add 50 µL of diluted competitor/standard to wells.

    • Immediately add 50 µL of Anti-PABA Antibody (at determined optimal titer).

    • Incubate 1h at 37°C. Note: PABA and Sulfonamides compete for antibody binding sites.

  • Detection: Wash 5x. Add 100 µL HRP-Secondary Antibody. Incubate 45 min at 37°C.

  • Development: Wash 5x. Add 100 µL TMB substrate. Stop with 2M H2SO4 after 15 min. Read OD450.

Data Analysis & Calculation
  • Plot OD450 vs. Log[Concentration] using a 4-parameter logistic (4-PL) curve fit.

  • Calculate IC50 for PABA and each Sulfonamide.

  • Calculate % Cross-Reactivity (%CR) :



  • Interpretation:

    • < 0.1%: Negligible cross-reactivity (Highly Specific).

    • 0.1% - 1%: Low cross-reactivity (Acceptable for most applications).

    • > 10%: High cross-reactivity (Unsuitable for specific PABA detection in sulfa-contaminated samples).

Visualizations

Diagram 1: Structural Homology & Hapten Exposure

This diagram illustrates why the conjugation site dictates antibody specificity.

HaptenDesign PABA PABA Molecule (Target) Conjugation_C1 Conjugation via Carboxyl Group (C1) PABA->Conjugation_C1 Linker Attachment Conjugation_N4 Conjugation via Amino Group (N4) PABA->Conjugation_N4 Linker Attachment Sulfa Sulfonamide (Interferent) Result_HighCR Outcome: HIGH Cross-Reactivity Sulfa->Result_HighCR Mimics Aniline Epitope_Aniline Exposed Epitope: Common Aniline Ring Conjugation_C1->Epitope_Aniline Hides COOH Exposes NH2 Epitope_Tail Exposed Epitope: Unique COOH/SO2NHR Conjugation_N4->Epitope_Tail Hides NH2 Exposes COOH Epitope_Aniline->Result_HighCR Shared by Sulfas Result_LowCR Outcome: LOW Cross-Reactivity Epitope_Tail->Result_LowCR Unique to PABA

Caption: Impact of hapten conjugation chemistry on antibody recognition sites and subsequent cross-reactivity risks.

Diagram 2: Competitive ELISA Logic Flow

A self-validating workflow for determining specificity.

cELISA_Workflow cluster_Competition Competition Step (The Test) Start Start: Coated Plate (PABA-BSA) Mix Add Mixture: 1. Anti-PABA Antibody 2. Free Analyte (Sample/Standard) Start->Mix Binding Competitive Binding Equilibrium Mix->Binding Outcome1 High PABA in Sample Ab binds Free PABA (Washed away) Binding->Outcome1 Analyte > Kd Outcome2 Low PABA in Sample Ab binds Coated PABA (Stays on plate) Binding->Outcome2 Analyte < Kd Detection Add HRP-Secondary Ab + TMB Substrate Outcome1->Detection Low Signal Outcome2->Detection High Signal Read Measure OD450 (Inverse relationship to conc.) Detection->Read Calc Calculate % Cross-Reactivity (IC50 Ratio) Read->Calc

Caption: Logic flow of Competitive ELISA. Signal is inversely proportional to the concentration of PABA or Cross-Reactant.

References

  • Creative Diagnostics. Competitive ELISA Protocol. Retrieved from

  • Bio-Rad Antibodies. General Competitive ELISA Protocol. Retrieved from

  • MyBioSource. Human para-aminobenzoic acid (PABA) ELISA Kit Specifications. Retrieved from

  • Assay Genie. Sulfonamides ELISA Kit Cross-Reactivity Data. Retrieved from

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity.[1][3][4][5][6] Current Allergy and Asthma Reports. Retrieved from

  • Biocompare. PABA ELISA Kits Product Directory. Retrieved from

Sources

Comparative Guide: 3-Carboxypropyl vs. 3-Carboxymethyl Linkers for Immunogenicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-carboxypropyl and 3-carboxymethyl linkers for hapten-carrier conjugation, designed for researchers optimizing antibody development against small molecules.

Executive Summary

In the development of anti-hapten antibodies, the choice of linker length is a critical determinant of titer and affinity.[1][2][3]

  • 3-Carboxypropyl (

    
     spacer):  generally superior for immunogen generation . The longer spacer arm (~4–5 atoms) projects the hapten away from the carrier protein surface, reducing steric hindrance and increasing B-cell receptor accessibility.
    
  • 3-Carboxymethyl (

    
     spacer):  often results in lower titers due to carrier masking but is highly valuable as a coating antigen  in ELISAs. Its structural difference from the propyl linker allows for "Bridge Heterology," eliminating false-positive signals caused by anti-linker antibodies.
    

Recommendation: Use 3-carboxypropyl conjugates for immunization and 3-carboxymethyl conjugates for screening/validation.

Chemical & Mechanistic Comparison

Structural Definitions

Both linkers introduce a carboxylic acid functional group to the hapten (typically at the C-3 position of a scaffold like a steroid, alkaloid, or phenolic drug), enabling conjugation to carrier proteins via primary amines (Lysines).

Feature3-Carboxymethyl (CM)3-Carboxypropyl (CP)
Formula

(typical ether linkage)

Spacer Length Short (~1 Carbon / ~2-3 Å)Medium (~3 Carbons / ~5-6 Å)
Flexibility Rigid / RestrictedModerate Flexibility
Primary Risk Steric Hindrance: Hapten is buried in the carrier's hydration shell.Linker Recognition: Immune system may generate antibodies against the linker itself.
The "Linker Effect" and Immunogenicity

The immune system recognizes the three-dimensional volume of the hapten.

  • With CM (Short): The hapten is held tight against the carrier protein (e.g., KLH or BSA). B-cell receptors (BCRs) may clash with the carrier surface before fully engaging the hapten, leading to low affinity or low titer responses.

  • With CP (Longer): The hapten "floats" above the carrier surface. This exposure allows the BCR to engulf the hapten completely, promoting the maturation of high-affinity IgG clones.

Bridge Heterology (The Strategic Advantage)

A common pitfall in hapten immunology is the generation of antibodies that bind the linker rather than the hapten.

  • Homologous Assay: Immunize with Hapten-CP -KLH

    
     Screen against Hapten-CP -BSA.
    
    • Risk:[4] You detect antibodies binding to the propyl chain, not the drug.

  • Heterologous Assay (Recommended): Immunize with Hapten-CP -KLH

    
     Screen against Hapten-CM -BSA.
    
    • Benefit: The antibody must bind the hapten (the common element). Linker-specific antibodies will not bind the shorter methyl arm, ensuring specificity.

Visualizing the Mechanism

The following diagram illustrates the steric impact of linker length on B-cell recognition and the principle of bridge heterology.

Immunogenicity cluster_0 Immunization Phase (Carrier: KLH) cluster_1 B-Cell Response cluster_2 Screening Phase (ELISA) Carrier Carrier Protein (KLH) CM_Linker Carboxymethyl (C1) Too close to surface (Steric Hindrance) Carrier->CM_Linker CP_Linker Carboxypropyl (C3) Optimal Exposure (High Titer) Carrier->CP_Linker Weak_Ab Weak/Low Affinity Ab (Restricted Access) CM_Linker->Weak_Ab Poor Recognition Strong_Ab High Affinity Ab (Full Access) CP_Linker->Strong_Ab Strong Recognition Linker_Ab Anti-Linker Ab (Side Effect) CP_Linker->Linker_Ab Possible True_Signal True Positive (Hapten Specific) Strong_Ab->True_Signal Binds Hapten False_Signal False Positive (Linker Specific) Linker_Ab->False_Signal Binds Propyl Chain Heterology Bridge Heterology Strategy: Screen with Carboxymethyl Linker_Ab->Heterology Fails to Bind (Linker Mismatch) Heterology->True_Signal Validates Specificity

Caption: Comparative workflow showing how Carboxypropyl enhances immunogenicity (left) while Carboxymethyl is utilized in screening to filter out linker-specific artifacts (right).

Experimental Data Comparison

The following table summarizes expected performance metrics based on standard hapten-immunology principles [1, 2].

Metric3-Carboxymethyl (Immunogen)3-Carboxypropyl (Immunogen)
Antibody Titer Low to Moderate (

)
High (

)
Affinity (

)
Moderate (

M)
High (

M)
Conjugation Efficiency Lower (Steric hindrance during coupling)Higher (Accessible carboxyl group)
Solubility Higher (More polar, less hydrophobic bulk)Moderate
Cross-Reactivity High specificity to the attachment pointPotential cross-reactivity with linker analogs

Detailed Protocol: Active Ester Conjugation (EDC/NHS)

This protocol is valid for both 3-carboxymethyl and 3-carboxypropyl derivatives. It uses a two-step activation to prevent carrier protein cross-linking.

Materials
  • Hapten: 3-carboxypropyl-derivative (for Immunogen) OR 3-carboxymethyl-derivative (for ELISA).

  • Carrier Protein: KLH (Keyhole Limpet Hemocyanin) for immunization; BSA (Bovine Serum Albumin) for ELISA.

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer A: Mes Buffer (0.1 M, pH 5.5).

  • Buffer B: PBS (Phosphate Buffered Saline, pH 7.4).

Workflow
  • Activation (Hapten Activation):

    • Dissolve 2–5 mg of Hapten in 200 µL dry DMF (Dimethylformamide).

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (dissolved in minimal Buffer A).

    • Incubate at room temperature for 2–4 hours with gentle shaking.

    • Checkpoint: This forms the semi-stable NHS-ester.

  • Conjugation (Protein Coupling):

    • Dissolve 10 mg of Carrier Protein (KLH or BSA) in 1 mL of Buffer B (PBS).

    • Slowly add the activated hapten mixture to the protein solution dropwise while stirring.

    • Ratio: Aim for a molar ratio of 30:1 to 50:1 (Hapten:Protein) for KLH to ensure high epitope density.

    • Incubate overnight at 4°C or 2 hours at Room Temperature.

  • Purification:

    • Dialyze against PBS (3 changes over 24 hours) to remove unreacted hapten and byproducts.

    • Validation: Measure hapten density using UV-Vis absorbance (if hapten has a chromophore) or TNBS assay (to measure loss of Lysine amines).

Decision Guide

ScenarioRecommended LinkerReasoning
Goal: Maximum Titer 3-Carboxypropyl Maximizes exposure; overcomes carrier steric shielding.
Goal: Specificity Screening 3-Carboxymethyl Use as the "capture" antigen in ELISA to ensure antibodies bind the drug, not the propyl chain.
Hapten is very large (>1000 Da) 3-Carboxymethyl Large haptens protrude naturally; a long linker is unnecessary and adds "floppiness."
Hapten is hydrophobic 3-Carboxypropyl Helps push the hydrophobic hapten away from hydrophobic patches on the carrier protein.

References

  • Effect of spacer arm length on antibody response.

    • Source: Wang, Z., et al. (2023).[2] "The influence of hapten spacer arm length on antibody response and immunoassay development." Analytica Chimica Acta.

    • Significance: Demonstrates that 6-8 carbon spacers often yield optimal titers, while <4 carbon spacers (like carboxymethyl) often result in poor immunogenicity due to masking.
  • Hapten-Carrier Conjugation Str

    • Source: Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press.
    • Significance: The authoritative text on EDC/NHS chemistry and linker design principles.
  • Bridge Heterology in Immunoassay.

    • Source: Shrivastav, T. G., et al. (2011).[3] "Influence of different length linker containing enzyme conjugates on sensitivity and specificity." Journal of Immunoassay and Immunochemistry.

    • Significance: Validates the strategy of using different linkers for immuniz

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-3-(3-carboxypropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Why" Behind the Protocol

As a Senior Application Scientist, I advise treating 4-Amino-3-(3-carboxypropyl)benzoic acid not merely as a generic reagent, but as a bioactive intermediate with specific functional group hazards. This molecule contains two distinct moieties that dictate our safety approach:

  • Benzoic Acid/Carboxylic Acid functionality: Contributes to acidity, causing potential eye and skin irritation (H319, H315).

  • Aniline (Amino-benzene) core: While specific toxicology data for this exact CAS is limited, aniline derivatives are structurally alerted as potential sensitizers and can be absorbed transdermally.

Operational Directive: Treat this substance as a High-Potency Irritant . The primary risk vector is inhalation of fine particulates during weighing and dermal absorption during solubilization.

Hazard Identification Table
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationContact dermatitis risk; double-gloving recommended for solutions.
Eye Irritation H319Causes serious eye irritationAcidic nature requires pH-neutralizing eyewash proximity.
STOT-SE H335May cause respiratory irritationZero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-in-Depth strategy. We do not rely on a single layer of protection.

A. Dermal Protection (Gloves)

Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil) .

  • Scientific Rationale: Natural Rubber Latex is not recommended due to its susceptibility to degradation by organic acids. Nitrile provides superior chemical resistance against the carboxylic acid moieties and the organic solvents (e.g., DMSO, Methanol) likely used to solubilize this compound [1].

  • Protocol:

    • Dry Powder: Single Nitrile Glove (standard lab grade).

    • In Solution (DMSO/Methanol): Double-gloving is mandatory. The outer glove protects against the solvent, which acts as a vehicle carrying the chemical through the skin barrier.

B. Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) are primary.

  • Rationale: As a fine powder, static charge can cause particle scattering. Relying solely on a face mask is insufficient for aniline derivatives.

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), a P100/N99 respirator is required. Simple surgical masks offer zero protection against chemical vapors or fine particulate inhalation.

C. Ocular Protection

Recommendation: Chemical Splash Goggles (Indirect Venting).

  • Rationale: Safety glasses with side shields are acceptable for closed containers. However, during transfer or solubilization, the acidic nature of the compound poses a corneal damage risk. Goggles prevent splash entry from all angles.

Operational Workflow: Handling & Solubilization

This workflow is designed to minimize static discharge and aerosolization.

Step-by-Step Protocol

1. Preparation & Engineering Controls

  • Verify Fume Hood airflow is >100 fpm (face velocity).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic amino acids are prone to static buildup, leading to "flying powder" during spatula transfer.

  • Spill Readiness: Have a saturated sodium bicarbonate (NaHCO₃) pad or slurry ready to neutralize acidic spills immediately.

2. Weighing Procedure

  • Tare: Place the weighing boat inside the hood. Tare the balance before opening the source container.

  • Transfer: Use a micro-spatula. Do not pour from the bottle.

  • Closure: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent grinding of crystals in the cap (which generates fine dust).

3. Solubilization (The Critical Phase)

  • Note: This compound is zwitterionic. It may have poor solubility in neutral water.

  • Solvent Choice: Dissolve in DMSO or Dilute NaOH (0.1 M) .

    • Caution: Adding base (NaOH) converts it to the salt form, increasing solubility but also increasing the pH of the solution.

  • Exothermic Check: Dissolution in base may generate mild heat. Add solvent slowly.

Logic & Decision Pathway (Visualization)

The following diagram outlines the decision-making process for handling this compound based on the state (Solid vs. Liquid) and quantity.

G Start Start: Handling this compound StateCheck Assess Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solubilized) StateCheck->Liquid Quantity Quantity > 100 mg? Solid->Quantity Hood Certified Fume Hood (Sash at 18 inches) Quantity->Hood Yes or No Static Apply Anti-Static Gun (Prevent Aerosolization) Hood->Static PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat Static->PPE_Solid Disposal Disposal: Segregated Organic Acid Waste PPE_Solid->Disposal Solvent Solvent: DMSO or Base? Liquid->Solvent Permeation Risk: Carrier Solvent Effect Solvent->Permeation PPE_Liquid PPE: Double Nitrile Gloves (Change every 30 mins) Permeation->PPE_Liquid PPE_Liquid->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on physical state and solvent interaction.

Emergency & Disposal Protocols

Spill Management
  • Evacuate the immediate area if dust is airborne.[1][2]

  • Don PPE: Goggles, N95/P100 respirator, double nitrile gloves.

  • Containment:

    • Powder: Do NOT dry sweep. This generates dust.[1] Cover with a wet paper towel (water or dilute bicarb) to dampen, then wipe up.

    • Liquid: Absorb with vermiculite or chem-pads.

  • Neutralization: Wipe the surface with 5% Sodium Bicarbonate solution to neutralize any residual acid, followed by a water rinse.

Waste Disposal[3][4][5][6][7][8][9]
  • Classification: Hazardous Chemical Waste (Organic Acid).

  • Segregation:

    • Do NOT mix with Oxidizing Agents (e.g., Nitric Acid, Peroxides). The aniline moiety is electron-rich and can react vigorously with strong oxidizers [2].

    • Do NOT mix with Cyanides (Acid + Cyanide = HCN Gas).

  • Container: High-density polyethylene (HDPE) or Glass. Label clearly as "Organic Acid - Toxic."

References

  • PubChem Compound Summary: 4-Aminobenzoic acid derivatives. (General reactivity and hazard profiles for amino-benzoic acid class). National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-(3-carboxypropyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3-(3-carboxypropyl)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。